molecular formula C24H20BrNO4 B3068019 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid CAS No. 220498-04-4

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid

Cat. No.: B3068019
CAS No.: 220498-04-4
M. Wt: 466.3 g/mol
InChI Key: GVCLAQFMSVKNKH-JOCHJYFZSA-N
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Description

This compound is a chiral Fmoc-protected amino acid derivative featuring a 4-bromophenyl substituent. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group serves as a critical protecting moiety for amines in solid-phase peptide synthesis (SPPS), enabling controlled deprotection under mild basic conditions. The 4-bromophenyl group introduces steric bulk and electron-withdrawing characteristics, influencing reactivity, solubility, and intermolecular interactions. This compound is primarily utilized in medicinal chemistry as a building block for peptide-based drug candidates, particularly in targeting intracellular allosteric binding sites or viral entry inhibitors .

Properties

IUPAC Name

(3R)-3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCLAQFMSVKNKH-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601138882
Record name (βR)-4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220498-04-4
Record name (βR)-4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220498-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid is a complex organic compound notable for its application in medicinal chemistry, particularly in the synthesis of peptide-based therapeutics. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the protection of amino acids during peptide synthesis. Its unique structure and biological activity make it an important subject of research.

Chemical Structure and Properties

  • Molecular Formula : C24H20BrNO4
  • Molecular Weight : 444.33 g/mol
  • CAS Number : 220498-02-2

The compound's structure includes a bromophenyl moiety, contributing to its hydrophobic characteristics, which can influence its interaction with biological macromolecules.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its role as a building block in peptide synthesis. The Fmoc group allows for selective protection of the amino group, facilitating the formation of peptide bonds without interference from other functional groups.

Research Findings

Recent studies have focused on the interactions of Fmoc-protected amino acids with biological systems. Here are some key findings:

  • Peptide Synthesis : The compound is widely utilized in synthesizing peptides that can act as therapeutic agents targeting various diseases.
  • Protein Interactions : Research indicates that compounds with similar structures can significantly impact protein-protein interactions, which are critical in many biological processes.
  • Therapeutic Applications : Investigations into peptide sequences incorporating this compound suggest potential applications in treating conditions like cancer and metabolic disorders due to their ability to modulate biological pathways.

Case Study 1: Peptide Development

A study highlighted the use of this compound in developing a peptide that showed promising results in inhibiting tumor growth in vitro. The incorporation of this compound allowed for better stability and bioavailability of the resulting peptide.

Case Study 2: Protein Interaction Studies

Another research project examined how peptides synthesized using this compound interacted with specific receptors involved in inflammatory responses. The findings indicated that modifications at the bromophenyl position could enhance receptor binding affinity, leading to increased efficacy in modulating inflammatory pathways.

Comparative Analysis

Compound NameMolecular WeightBiological ActivityApplications
This compound444.33 g/molPeptide synthesis, protein interactionsTherapeutics for cancer, inflammation
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid354.36 g/molSimilar applications in peptide synthesisDrug development

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in the aryl substituent, carboxylic acid chain length, or stereochemistry. Below is a systematic comparison based on substituent effects, molecular properties, and applications:

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Weight (g/mol) CAS Number Key Properties/Applications References
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid (Target Compound) 4-Bromophenyl ~425.28* Not explicitly provided High lipophilicity; used in peptide-based antiviral agents and fluorescent ligand synthesis
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid 4-Nitrophenyl ~407.37 507472-26-6 Strong electron-withdrawing nitro group enhances reactivity in coupling reactions
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid 4-Hydroxyphenyl 403.43 511272-36-9 Hydrogen-bonding capability; potential for bioconjugation
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid 4-Iodophenyl (butanoic acid chain) ~468.29* MFCD01860964 Extended chain length improves conformational flexibility in peptidomimetics
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid 4-Chlorophenyl 421.87 142994-19-2 Moderate lipophilicity; used in HIV-1 entry inhibitor analogs
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-Difluorophenyl ~423.40* Not provided Enhanced metabolic stability and bioavailability in CNS-targeting peptides
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid 2-Chlorophenyl ~425.28* 511272-52-9 Ortho-substitution induces steric hindrance, altering receptor binding
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-aminophenyl)propanoic acid 4-Aminophenyl ~402.45* 324017-21-2 Free amino group enables post-synthetic modifications (e.g., crosslinking)

Key Comparative Insights

Substituent Electronic Effects: Electron-Withdrawing Groups (Br, NO₂, Cl): Enhance stability of the Fmoc-protected amine during SPPS but may reduce solubility in polar solvents. Bromo and nitro derivatives are favored in applications requiring prolonged reaction times . Electron-Donating Groups (OH, NH₂): Increase solubility in aqueous systems and enable hydrogen bonding, making them suitable for bioconjugation or hydrophilic peptide segments .

Chain Length (Butanoic vs. Propanoic Acid): Butanoic acid derivatives (e.g., 4-iodophenyl) offer greater conformational flexibility, useful in designing non-standard peptidomimetics .

Biological Activity: Chlorophenyl and Difluorophenyl Derivatives: Demonstrated efficacy in antiviral research (e.g., HIV-1 entry inhibition) due to optimized hydrophobic interactions with viral envelopes . Aminophenyl Derivatives: Serve as intermediates for site-specific labeling or antibody-drug conjugates .

Safety and Handling :

  • Mercapto-containing analogs (e.g., ) exhibit acute toxicity (H315, H319, H335), requiring stringent handling protocols, whereas hydroxyphenyl derivatives pose fewer hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid

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